

1,4,5,8-Tetrachloroanthraquinone molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4,5,8-Tetrachloroanthraquinone

Cat. No.: B125659

[Get Quote](#)

An In-depth Technical Guide to 1,4,5,8-Tetrachloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **1,4,5,8-tetrachloroanthraquinone**. An intermediate in the synthesis of high-performance pigments and pharmacologically active compounds, this chlorinated aromatic molecule possesses a unique chemical profile. This document collates available data on its properties and outlines its known applications, serving as a foundational resource for professionals in chemical research and drug development.

Molecular Structure and Formula

1,4,5,8-Tetrachloroanthraquinone is a derivative of anthraquinone with chlorine atoms substituted at the 1, 4, 5, and 8 positions of the aromatic core.

- Molecular Formula: C₁₄H₄Cl₄O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- IUPAC Name: 1,4,5,8-tetrachloroanthracene-9,10-dione
- CAS Number: 81-58-3

Below is a two-dimensional representation of the molecular structure of **1,4,5,8-tetrachloroanthraquinone**, generated using the DOT language.

Molecular structure of **1,4,5,8-Tetrachloroanthraquinone**.

Physicochemical Properties

The key physicochemical properties of **1,4,5,8-tetrachloroanthraquinone** are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Weight	345.99 g/mol	[1] [3]
Appearance	Light yellow to orange crystalline powder	[4]
Melting Point	342 °C	[1] [2]
Boiling Point	510.7 °C at 760 mmHg	[1] [3]
Density	1.672 g/cm ³	[1] [3]
Solubility	Slightly soluble in heated Chloroform, DMSO, and Pyridine.	[1]

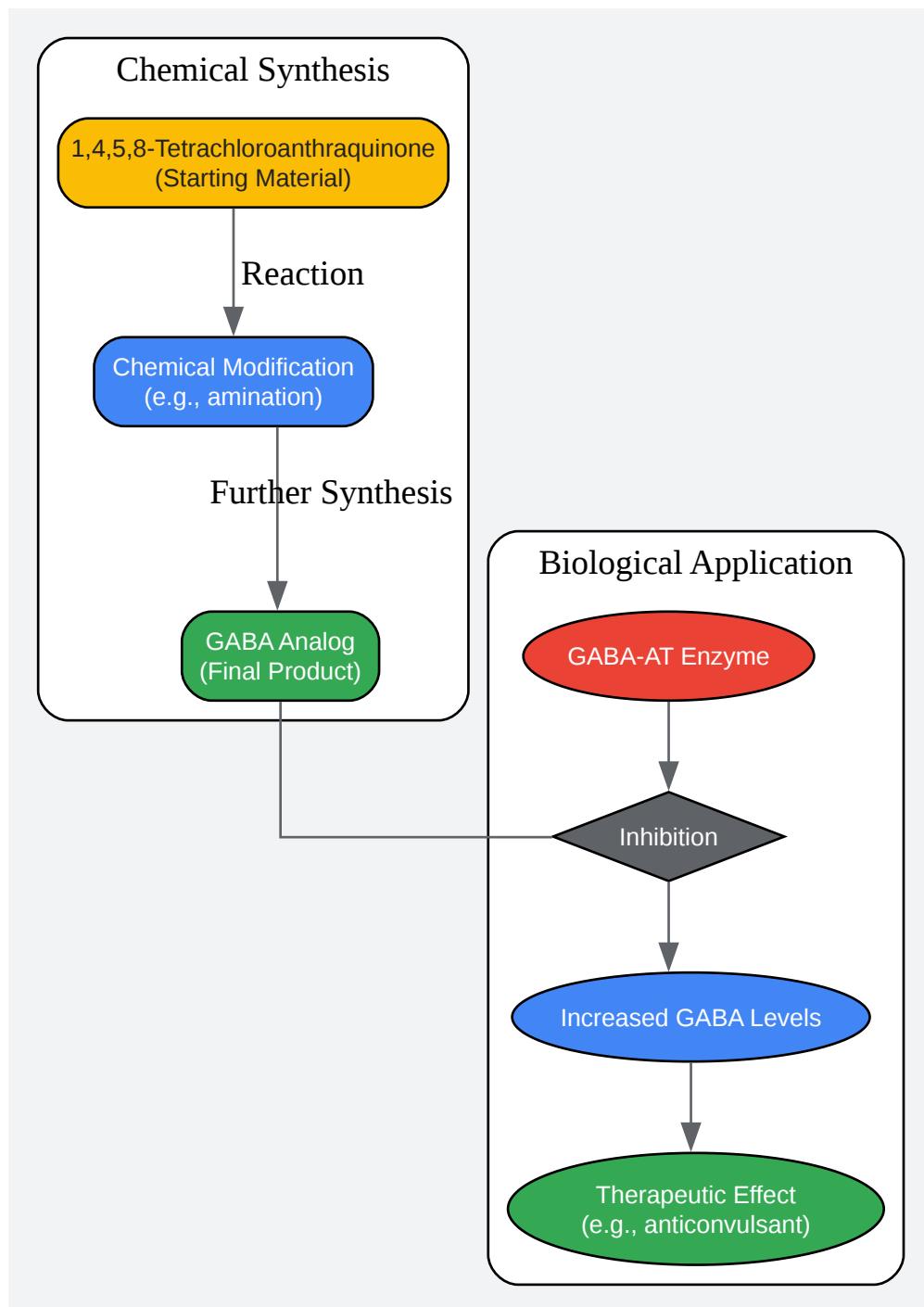
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **1,4,5,8-tetrachloroanthraquinone** are not readily available in the public domain literature. However, general synthetic strategies for anthraquinone derivatives often involve electrophilic substitution reactions on the anthraquinone core or cyclization reactions, such as the Friedel-Crafts acylation, to construct the tricyclic system. For instance, the synthesis of related compounds has been achieved through the reaction of phthalic anhydrides with hydroquinones. It is plausible that **1,4,5,8-tetrachloroanthraquinone** could be synthesized through the chlorination of anthraquinone or a substituted precursor.

Spectroscopic Data

While comprehensive, annotated spectra for **1,4,5,8-tetrachloroanthraquinone** are not widely published, some spectroscopic information is available.

- Mass Spectrometry (MS): The fragmentation pattern of anthraquinones under electron ionization typically involves the sequential loss of carbon monoxide (CO) molecules. For **1,4,5,8-tetrachloroanthraquinone**, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of one or more CO groups and potentially chlorine atoms or HCl.
- Infrared (IR) Spectroscopy: The IR spectrum of an anthraquinone derivative is characterized by strong absorption bands corresponding to the C=O stretching vibrations, typically in the region of $1660\text{-}1820\text{ cm}^{-1}$. Additional peaks corresponding to the C=C stretching of the aromatic rings and C-Cl stretching would also be expected.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Due to the symmetrical substitution pattern of **1,4,5,8-tetrachloroanthraquinone**, a simple ^1H NMR spectrum is anticipated. The four aromatic protons are chemically equivalent and would likely appear as a single peak.
 - ^{13}C NMR: The ^{13}C NMR spectrum would provide more detailed structural information, with distinct signals expected for the carbonyl carbons, the chlorine-substituted aromatic carbons, and the unsubstituted aromatic carbons.


Biological Activity and Signaling Pathways

1,4,5,8-Tetrachloroanthraquinone is primarily utilized as a chemical intermediate.[1][2][3] Its most notable application in the context of drug development is as a precursor for the synthesis of γ -aminobutyric acid (GABA) analogs, which are potent inhibitors of the enzyme γ -aminobutyrate aminotransferase (GABA-AT).[1][2][3] GABA-AT is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased levels of GABA in the brain, a mechanism of action for several antiepileptic and anxiolytic drugs.

There is a lack of specific studies in the available literature detailing the direct biological activity or the specific signaling pathways modulated by **1,4,5,8-tetrachloroanthraquinone** itself. While some related quinone compounds have been investigated for their anticancer properties, which often involve the generation of reactive oxygen species and induction of apoptosis, no such detailed mechanism has been elucidated for this particular molecule.

Given the absence of specific data on its direct interaction with cellular signaling pathways, a diagrammatic representation would be speculative. Research efforts are more focused on the biological activities of the compounds synthesized from **1,4,5,8-tetrachloroanthraquinone** rather than the intermediate itself.

The logical workflow for its application in drug development is outlined in the diagram below.

[Click to download full resolution via product page](#)

Workflow from chemical intermediate to biological action.

Conclusion

1,4,5,8-Tetrachloroanthraquinone is a well-defined chemical entity with established physicochemical properties. Its primary role in scientific research and industry is that of a

versatile intermediate. While direct biological activity and its effects on cellular signaling pathways are not extensively documented, its importance in the synthesis of high-value molecules, including potential therapeutics like GABA-AT inhibitors, is clear. Further research into the biological profile of this compound could reveal novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. theclinivex.com [theclinivex.com]
- 2. 1,4,5,8-Tetrachloroanthraquinone | 81-58-3 [chemicalbook.com]
- 3. Cas 81-58-3,1,4,5,8-Tetrachloroanthraquinone | lookchem [lookchem.com]
- 4. 1,4,5,8-Tetrachloroanthraquinone | CymitQuimica [cymitquimica.com]
- 5. 1,4,5,8-Tetrachloroanthraquinone 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [1,4,5,8-Tetrachloroanthraquinone molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125659#1-4-5-8-tetrachloroanthraquinone-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com